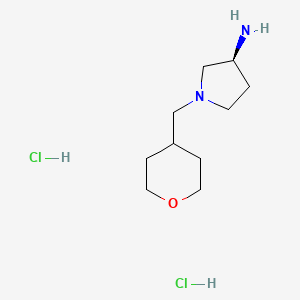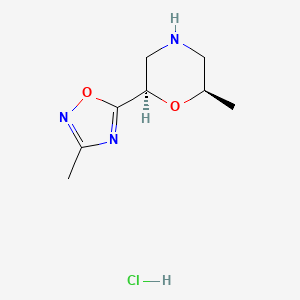![molecular formula C22H23N3O3 B2706931 N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941972-56-1](/img/structure/B2706931.png)
N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact and Metabolism
Research has investigated the environmental impact and metabolism of chloroacetamide herbicides, which share structural similarities with the queried compound. For instance, Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This study provided insights into the metabolic pathways and potential environmental and health implications of these substances, highlighting the complex metabolic activation pathways that might lead to carcinogenic outcomes in rats. This research is crucial for understanding the biotransformation and environmental fate of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Antinociceptive Activity
Another avenue of research involves the synthesis and biological evaluation of compounds for potential therapeutic effects. Dogruer et al. (2000) synthesized and investigated the antinociceptive activity of some 3(2H)-pyridazinone derivatives. This study highlighted the potential of such compounds in developing new therapeutics for pain management, suggesting that derivatives of the core structure may possess significant biological activities (Dogruer, Şahin, Ünlü, & Ito, 2000).
Chemical Synthesis and Drug Development
In the field of chemical synthesis and drug development, efforts have been made to create novel compounds with potential pharmacological benefits. For example, Bhambi et al. (2010) conducted synthesis and pharmacological studies on some phthalimidoxy substituted quinoline derivatives. These compounds, including various acetamide derivatives, were evaluated for their biological activities, indicating the broad scope of chemical exploration and synthesis in discovering new drugs with specific pharmacological properties (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Herbicide Efficacy and Soil Interaction
Additionally, the efficacy of chloroacetamide herbicides and their interaction with soil components have been subjects of agricultural chemistry research. Banks and Robinson (1986) studied the soil reception and activity of acetochlor, alachlor, and metolachlor as affected by wheat straw and irrigation. This research sheds light on how agricultural practices and soil amendments influence the effectiveness and environmental distribution of chloroacetamide herbicides, providing insights relevant to the management of compounds like "N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide" in agricultural settings (Banks & Robinson, 1986).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-16-9-11-17(12-10-16)18-13-14-22(27)25(24-18)15-21(26)23-19-7-5-6-8-20(19)28-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKKOIQWBVGANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)


![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2706853.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)



![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)

![3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2706867.png)
![1-(2,4-dichlorophenyl)-N-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2706868.png)
![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)

